(6Z)-6-(4-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
“(6Z)-6-(4-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a thiazolo-triazolone scaffold, which combines a thiazole ring and a triazole ring.
- The substituents on this core include:
- A 4-bromobenzylidene group (attached to one end of the thiazole ring).
- A 3-(3,4,5-trimethoxyphenyl) group (attached to the other end of the thiazole ring).
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors under specific conditions. Unfortunately, detailed literature references are scarce, but further research could reveal more specifics.
Industrial Production: As of now, there is no widely established industrial production method for this compound
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. These reactions may include:
Oxidation: The phenolic methoxy groups are susceptible to oxidation.
Reduction: The triazole ring could be reduced under specific conditions.
Substitution: The bromobenzylidene group may participate in substitution reactions.
Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine atom.
Major Products: The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Further experimental studies are needed to elucidate these details.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers may explore derivatives of this compound for potential drug development.
Materials Science: Its unique structure could inspire novel materials.
Anticancer Properties: Thiazole-containing compounds often exhibit anticancer activity. Researchers might investigate this compound’s potential in cancer therapy.
Neuroscience: The trimethoxyphenyl moiety could interact with neuronal receptors.
Dyes and Pigments: The chromophoric properties of the compound may find applications in dyes and pigments.
Agrochemicals: Exploration of its pesticidal properties.
Mechanism of Action
The exact mechanism remains speculative due to limited data. potential molecular targets could involve protein kinases, receptors, or enzymes. Further studies are crucial to unravel its precise mode of action.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related heterocyclic compounds. For instance:
Thiazoles: Similar in structure but lack the triazole ring.
Triazolones: Lack the thiazole ring.
Benzylidene Derivatives: Explore compounds with similar benzylidene moieties.
: Example structure: PubChem : Thiazole ring: Wikipedia : Triazole ring: Wikipedia : Bromobenzylidene: PubChem : Trimethoxyphenyl: PubChem
Properties
Molecular Formula |
C20H16BrN3O4S |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(6Z)-6-[(4-bromophenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C20H16BrN3O4S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18-22-23-20-24(18)19(25)16(29-20)8-11-4-6-13(21)7-5-11/h4-10H,1-3H3/b16-8- |
InChI Key |
AUYXPNPYVMJKNS-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)Br)S3 |
Origin of Product |
United States |
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